molecular formula C16H21FN2O2 B6639107 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one

Cat. No. B6639107
M. Wt: 292.35 g/mol
InChI Key: BKZUJWXDYNIEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the benzamide class. It was first synthesized in 2009 and has since gained popularity in the research community due to its potent effects on the cannabinoid receptors. FUB-AMB is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.

Mechanism of Action

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one exerts its effects by binding to the cannabinoid receptors CB1 and CB2. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one has also been found to inhibit the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one are similar to those of other synthetic cannabinoids. It has been found to induce a state of relaxation and euphoria, as well as alter perception and cognition. 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one has also been found to have analgesic properties, which may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one in lab experiments is its high potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one limitation of using 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one is its potential for abuse and dependence, which may make it difficult to obtain ethical approval for research studies.

Future Directions

There are several future directions for the study of 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one. One area of research is the potential use of 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one in the treatment of cancer. Studies have shown that 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one has anti-tumor properties and may be useful in the treatment of certain types of cancer. Another area of research is the development of novel synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors. Finally, the long-term effects of 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one on the brain and other organs need to be further studied to determine its safety for human use.

Synthesis Methods

The synthesis of 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one involves the reaction of 4-(3-fluorobenzoyl)-1,4-diazepan-1-yl)butan-1-one with a suitable reagent such as lithium aluminum hydride or borohydride. The reaction is carried out in anhydrous conditions and the product is purified using chromatography techniques.

Scientific Research Applications

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one has been extensively studied in the research community for its potential therapeutic applications. It has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes such as pain sensation, appetite, and mood regulation. 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one has also been studied for its potential use in the treatment of cancer, anxiety, and depression.

properties

IUPAC Name

1-[4-(3-fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-2-5-15(20)18-8-4-9-19(11-10-18)16(21)13-6-3-7-14(17)12-13/h3,6-7,12H,2,4-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZUJWXDYNIEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one

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